molecular formula C18H17N3O3 B1404712 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid CAS No. 1610377-08-6

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid

Cat. No. B1404712
CAS RN: 1610377-08-6
M. Wt: 323.3 g/mol
InChI Key: HRRPZUZOKALSOI-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1610377-08-6, is a chemical with the linear formula C18H17N3O3 . It’s used in various applications, including as a reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H17N3O3 . This indicates that it contains 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.35 and a predicted density of 1.42±0.1 g/cm3 . The predicted boiling point is 521.5±50.0 °C . Unfortunately, the melting point and flash point are not available .

Scientific Research Applications

Cancer Research

This compound has shown potential in cancer research, particularly in the study of histone lysine methyltransferase EZH2, which is implicated in cancer aggressiveness and metastasis . Researchers have discovered that derivatives of this compound can act as EZH2 inhibitors, providing a new avenue for the development of cancer therapies.

Synthetic Chemistry

In synthetic chemistry, this compound is used in the highly regioselective and diastereoselective synthesis of novel pyrazinoindolones . This process involves a base-mediated Ugi-N-alkylation sequence, which is a significant method for creating complex molecules with potential pharmaceutical applications.

Antibacterial Agents

The compound’s derivatives have been evaluated for their antibacterial activities. Studies dating back to 1984 have explored the synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydropyrazino[1,2-b]indazoles, which are structurally related to this compound . This highlights its longstanding relevance in the development of new antibacterial drugs.

Chemical Safety and Regulations

The compound is subject to chemical safety and regulations due to its potential hazards. It is classified with a GHS07 pictogram and has associated hazard statements such as H302, H312, and H332, indicating the need for careful handling and precautions in research settings .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as instructions for safe handling and storage.

Mechanism of Action

Target of Action

The primary targets of the compound “4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid” are currently unknown

Mode of Action

It is synthesized via a base-mediated/metal-free approach, involving intramolecular indole n–h alkylation of novel bis-amide ugi-adducts . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

The compound is a derivative of pyrazinoindolones , which suggests it might be involved in similar biochemical pathways as other pyrazinoindolones

properties

IUPAC Name

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17-16-14-3-1-2-4-15(14)19-21(16)10-9-20(17)11-12-5-7-13(8-6-12)18(23)24/h5-10H,1-4,11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRPZUZOKALSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130296
Record name Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1610377-08-6
Record name Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610377-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid
Reactant of Route 2
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid
Reactant of Route 3
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid
Reactant of Route 4
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid
Reactant of Route 5
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid

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